REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[C:11]([O:16][CH3:17])[CH:10]=2)[CH:6]=[CH:5][C:4]=1[NH2:18].Cl.Cl.Cl.N([O-])=O.[Na+]>>[CH3:17][O:16][C:11]1[CH:10]=[C:9]([C:7]2[CH:6]=[CH:5][C:4]([NH2:18])=[C:3]([O:2][CH3:1])[CH:8]=2)[CH:14]=[CH:13][C:12]=1[NH2:15] |f:0.1.2,4.5|
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N.Cl.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for another 30 minutes at 4° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this was added dropwise (
|
Type
|
CUSTOM
|
Details
|
the temperature below 5° C.
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
CUSTOM
|
Details
|
An orange color formed immediately
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |